molecular formula C5H12ClNO2 B1290621 2-(Propylamino)acetic acid hydrochloride CAS No. 6939-13-5

2-(Propylamino)acetic acid hydrochloride

Cat. No.: B1290621
CAS No.: 6939-13-5
M. Wt: 153.61 g/mol
InChI Key: MCLMPPQSHGLURZ-UHFFFAOYSA-N
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Description

2-(Propylamino)acetic acid hydrochloride (CAS 6939-13-5) is a hydrochloride salt of a substituted acetic acid derivative featuring a propylamino group (-NHCH₂CH₂CH₃) at the second carbon position. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol. This compound is widely utilized in biochemical research, particularly in studies involving amino acid transport, glycine receptor modulation, and neurotransmitter systems . It also serves as a key intermediate in synthesizing amine-containing compounds for pharmaceuticals and material science .

Properties

IUPAC Name

2-(propylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-2-3-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLMPPQSHGLURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40637293
Record name N-Propylglycine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-13-5
Record name NSC56781
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Propylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40637293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Temperature : Typically conducted at room temperature to moderate temperatures (20-50°C).
  • pH Control : Maintaining a neutral to slightly acidic pH is crucial for optimizing yield.
  • Time : Reaction times can vary from several hours to overnight, depending on the scale and desired purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound is often performed in large-scale reactors. Key aspects include:

  • Reactor Type : Continuous flow reactors or batch reactors are commonly used.
  • Purification Techniques : After synthesis, the product is typically purified through crystallization or recrystallization methods to achieve high purity levels.

Yield Optimization

The optimization of reaction conditions such as temperature, concentration, and duration can significantly enhance the yield and purity of the final product. For instance, varying the molar ratios of reactants can lead to improved outcomes.

Alternative Synthesis Methods

While the direct synthesis from propylamine and acetic acid is predominant, alternative methods have been explored:

  • Use of Protecting Groups : In some cases, protecting groups may be employed during synthesis to prevent side reactions.

  • Catalytic Methods : The use of catalysts can facilitate the reaction under milder conditions or improve selectivity towards the desired product.

Comparison of Preparation Methods

The following table summarizes various preparation methods for this compound, highlighting their advantages and disadvantages:

Method Advantages Disadvantages
Direct Reaction Simple and straightforward Potential for low yield if not optimized
Catalytic Synthesis Can improve selectivity More complex setup required
Use of Protecting Groups Reduces side reactions Additional steps increase time and cost

Research Findings

Recent studies have focused on refining the synthesis process to achieve higher yields and purities. For example, research indicates that controlling the reaction environment (temperature and pH) can significantly influence the outcome:

  • A study demonstrated that conducting reactions at slightly elevated temperatures (30-40°C) could enhance reaction rates without compromising product integrity.

  • Another finding suggested that using a stoichiometric excess of acetic acid could drive the reaction to completion more effectively than using equimolar amounts.

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)acetic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include silver nitrate and sodium hydrogencarbonate. The reactions are typically carried out in aqueous solutions at controlled temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, when used as a catalyst, it can facilitate the formation of carboxylate anions .

Mechanism of Action

The mechanism by which 2-(Propylamino)acetic acid hydrochloride exerts its effects involves its role as an acid-base catalyst. The compound facilitates the reaction between propylamine and acetic acid by protonating the carboxylic acid group of acetic acid, resulting in the formation of a carboxylate anion. This anion then reacts with the amine group of propylamine, leading to the synthesis of the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares structural features, molecular formulas, and primary applications of 2-(propylamino)acetic acid hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₅H₁₂ClNO₂ 153.61 Propylamino, carboxylic acid (as HCl salt) Neurotransmitter research, glycine receptor studies, chemical synthesis
2-(Pyridin-3-yl)acetic acid hydrochloride (CAS 6419-36-9) C₇H₈ClNO₂ 173.60 Pyridine ring, carboxylic acid (as HCl salt) Organic synthesis, ligand preparation for metal coordination
2-(Methylamino)-2-phenylacetic acid hydrochloride (CAS 28544-42-5) C₉H₁₂ClNO₂ 201.65 Methylamino, phenyl, carboxylic acid (as HCl salt) Chiral resolution, pharmaceutical intermediates
Prilocaine Hydrochloride (CAS 1786-81-8) C₁₃H₂₀ClN₂O 256.77 Propylamino, toluidine ring, amide Local anesthetic (e.g., Citanest®)
Articaine Hydrochloride (CAS 23964-57-0) C₁₃H₂₀N₂O₃S·HCl 320.84 Propylamino, thiophene ring, ester Dental anesthesia (e.g., Septanest®)

Physicochemical and Pharmacological Properties

Key differences in solubility, lipophilicity (LogP), and bioavailability:

Compound Solubility (Water) LogP Hydrogen Bond Donors/Acceptors Bioavailability Notes
This compound High (freely soluble) -0.52† 2 donors, 3 acceptors Limited BBB penetration due to polar carboxylic acid group
Prilocaine Hydrochloride High 1.98 2 donors, 3 acceptors Rapid tissue diffusion due to moderate lipophilicity; metabolized to o-toluidine
Articaine Hydrochloride Moderate 2.45 3 donors, 5 acceptors Enhanced membrane permeability via thiophene ring; fast-onset anesthesia
2-(Pyridin-3-yl)acetic acid hydrochloride Moderate 0.81 2 donors, 4 acceptors Low GI absorption; used in non-systemic applications

†Estimated via computational models (experimental data unavailable in provided evidence).

Research Findings

  • Neuropharmacological Activity: this compound exhibits partial NO synthase inhibition, similar to NPLA (N⁵-[Imino(propylamino)methyl]-L-ornithine hydrochloride), but with weaker potency .
  • Synthetic Utility: Unlike Prilocaine and Articaine, which are clinically approved anesthetics, this compound is primarily a research tool. Its simpler structure allows for versatile modifications, such as coupling with thiophene carboxylates (e.g., Articaine synthesis) .

Biological Activity

2-(Propylamino)acetic acid hydrochloride (CAS: 6939-13-5) is a biochemical compound notable for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and industrial chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₅H₁₁NO₂·HCl
  • Molecular Weight : 153.61 g/mol
  • Physical Appearance : White crystalline solid
  • Solubility : Soluble in water, methanol, and ethanol

This compound primarily acts as an acid-base catalyst , facilitating biochemical reactions. Its mode of action involves:

  • Proton Donation : The compound donates protons to acetic acid, forming a carboxylate anion that reacts with propylamine to produce various derivatives.
  • Enzyme Interaction : It serves as a substrate for enzymes, aiding in the study of enzyme kinetics and mechanisms.

Enzyme Kinetics and Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling : It alters signaling pathways that regulate gene expression and metabolic functions.
  • Metabolic Flux : The compound impacts cellular metabolism by interacting with key enzymes, thereby modifying metabolic pathways.

Subcellular Localization

The localization of this compound within cells is crucial for its biological activity. It may localize in specific organelles or compartments, enhancing its functional interactions with biomolecules.

Applications in Scientific Research

The versatility of this compound makes it valuable in multiple research domains:

  • Biochemistry :
    • Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
    • Utilized in proteomics studies to explore protein interactions.
  • Pharmacology :
    • Investigated for its potential role as a therapeutic agent due to its interaction with biological systems.
  • Industrial Chemistry :
    • Functions as a catalyst in organic synthesis and polymerization processes.

Case Studies and Research Findings

A variety of studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated the compound's role as an acid-base catalyst in biochemical reactions.
Explored its use in proteomics, showing interactions with various proteins.
Investigated its application in organic synthesis, emphasizing its catalytic properties.

Q & A

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

  • Methodology : Dissolve the compound in deuterated dimethyl sulfoxide (DMSO-d6) to observe proton environments. Key signals include the propylamine chain (δ 0.8–1.5 ppm for CH3 and CH2 groups) and the α-proton adjacent to the amino group (δ 3.2–3.5 ppm). Compare with reference spectra of structurally analogous compounds, such as 2-(n-decylamino)acetic acid hydrochloride, to validate assignments .

Q. What solvents are suitable for solubility studies of this compound?

  • Methodology : Conduct solubility tests in polar solvents (e.g., water, methanol) and non-polar solvents (e.g., toluene) at 25°C. Pharmacopoeial standards indicate high solubility in water and methanol, aligning with its hydrochloride salt form . Use gravimetric or spectrophotometric methods to quantify solubility limits.

Advanced Research Questions

Q. How can high-performance liquid chromatography (HPLC) methods be optimized for impurity profiling?

  • Methodology : Employ a gradient elution system with ammonium acetate buffer (pH 2.5) and acetonitrile-methanol (70:30) as the mobile phase. Adjust column temperature (e.g., 30–40°C) and flow rate (1.0–1.5 mL/min) to resolve impurities like methylated analogs or unreacted precursors. Validate the method using spiked samples and reference standards .

Q. What strategies address discrepancies in NMR spectral data under varying experimental conditions?

  • Methodology : Investigate solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shift variability. For example, tert-butoxycarbonyl-protected analogs in CDCl3 show distinct splitting patterns compared to hydrochloride salts in DMSO-d6 . Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity.

Q. How should stability studies be designed to assess degradation under storage conditions?

  • Methodology : Accelerate stability testing by exposing the compound to elevated temperatures (40°C), humidity (75% RH), and light. Monitor degradation products via HPLC and quantify hydrolytic breakdown using kinetic modeling. Pharmacopoeial guidelines recommend airtight, light-protected containers to maintain stability .

Q. What analytical challenges arise in quantifying trace impurities in bulk samples?

  • Methodology : Use mass spectrometry (LC-MS/MS) with electrospray ionization for detecting sub-0.1% impurities. Calibrate against certified reference materials (e.g., articaine acid hydrochloride) and validate limits of detection (LOD) and quantification (LOQ) . Statistical tools like control charts ensure batch-to-batch consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Propylamino)acetic acid hydrochloride
Reactant of Route 2
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